Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide
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Overview
Description
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide is a labelled glucuronide conjugate of the phthalate ester metabolite Monomethyl Phthalate. This compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide typically involves the conjugation of Monomethyl Phthalate with a glucuronide moiety. The reaction conditions often require the use of protective groups to ensure the selective reaction of functional groups. For instance, benzyl groups are commonly used as protective groups for hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include multiple purification steps such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of phthalate metabolites.
Biology: Employed in metabolic studies to understand the biotransformation of phthalates in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and excretion of phthalate metabolites in the body.
Mechanism of Action
The mechanism of action of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide involves its metabolism and conjugation in the liver. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to the phthalate metabolite. This process enhances the solubility and excretion of the compound from the body .
Comparison with Similar Compounds
Similar Compounds
Monomethyl Phthalate: The parent compound without the deuterium labelling and glucuronide conjugation.
Monomethyl Phthalate O-b-D-Glucuronide: Similar compound without the deuterium labelling.
Monomethyl Phthalate-d4: The deuterium-labelled parent compound without the glucuronide conjugation.
Uniqueness
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. The presence of the glucuronide moiety also enhances its solubility and excretion, making it a valuable tool in pharmacokinetic and toxicological research .
Properties
Molecular Formula |
C22H22O10 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-O-methyl 2-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H22O10/c1-29-19(26)13-9-5-6-10-14(13)20(27)32-22-17(25)15(23)16(24)18(31-22)21(28)30-11-12-7-3-2-4-8-12/h2-10,15-18,22-25H,11H2,1H3/t15-,16-,17+,18-,22-/m0/s1/i5D,6D,9D,10D |
InChI Key |
JIRHDNWUYGDKRM-DTUOSVJPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC3=CC=CC=C3)O)O)O)[2H])[2H] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)OCC3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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